N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoxazole ring, a methoxyphenyl group, and a trifluoromethyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a suitable precursor, such as a hydroximoyl chloride, under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a boronic acid derivative of the methoxyphenyl group and the isoxazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a suitable base.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction between the isoxazole intermediate and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, scalability, and cost-effectiveness. This can include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol, electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interaction with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
Modulation of Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(chloromethyl)benzamide: Similar structure but with a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and biological activity.
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methyl)benzamide: Contains a methyl group instead of a trifluoromethyl group, resulting in different physicochemical properties and applications.
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(hydroxymethyl)benzamide: Features a hydroxymethyl group, which can influence its solubility and reactivity compared to the trifluoromethyl derivative.
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-14-8-6-12(7-9-14)17-10-13(24-27-17)11-23-18(25)15-4-2-3-5-16(15)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFSONIUDGFLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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